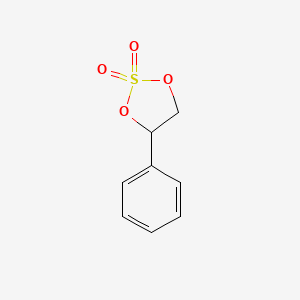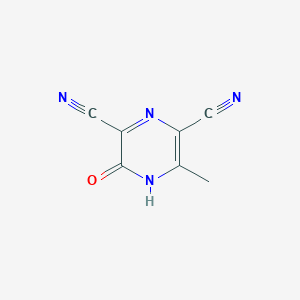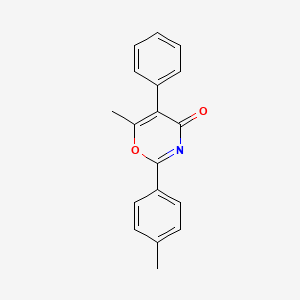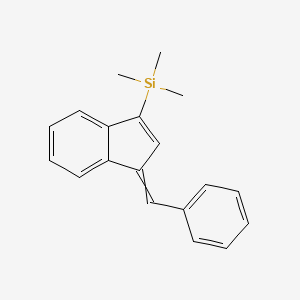
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate is an organic compound with a complex structure that includes a decyloxy group, multiple ethoxy groups, and a butanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a decyloxy-substituted benzene derivative as the starting material. The synthetic route may include:
Etherification: Introduction of the decyloxy group via a Williamson ether synthesis.
Esterification: Formation of the butanoate ester through a reaction with butanoic acid or its derivatives.
Ethoxylation: Addition of ethoxy groups using ethylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process would be optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-(Decyloxy)benzaldehyde: Shares the decyloxy group but differs in the aldehyde functionality.
4-(Decyloxy)benzoic acid: Contains a carboxylic acid group instead of the oxobutanoate moiety.
Uniqueness
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate is unique due to its combination of multiple ethoxy groups and the oxobutanoate structure, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
89434-65-1 |
|---|---|
Fórmula molecular |
C22H41O8- |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
4-decoxy-2,2,3,3-tetraethoxy-4-oxobutanoate |
InChI |
InChI=1S/C22H42O8/c1-6-11-12-13-14-15-16-17-18-26-20(25)22(29-9-4,30-10-5)21(19(23)24,27-7-2)28-8-3/h6-18H2,1-5H3,(H,23,24)/p-1 |
Clave InChI |
LQHQQOVSXCJVSF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCOC(=O)C(C(C(=O)[O-])(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)

![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)

![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)



![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)

